CU-115
Overview
Description
CU-115 is a selective and potent antagonist of Toll-like receptor 8 (TLR8). It has an inhibitory concentration (IC50) of 1.04 µM for TLR8 and greater than 50 µM for Toll-like receptor 7 (TLR7). This compound is known for its ability to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activated by R-848 in THP-1 cells .
Biochemical Analysis
Biochemical Properties
CU-115 plays a crucial role in biochemical reactions by selectively inhibiting TLR8 over TLR7. The compound has an IC50 value of 1.04 µM for TLR8 and greater than 50 µM for TLR7 . This selectivity is significant as it allows for targeted modulation of immune responses. This compound interacts with various biomolecules, including TNF-α and IL-1β, by decreasing their production in THP-1 cells activated by R-848 . These interactions suggest that this compound can effectively suppress inflammatory responses mediated by TLR8 signaling pathways.
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. In human THP-1 cells, this compound abolishes the production of TNF-α and represses the expression of IL-1β when activated by R-848 . This indicates that this compound can significantly influence cell signaling pathways involved in inflammation. Additionally, this compound does not modulate NF-kB inhibition induced by other TLR ligands, highlighting its specificity for TLR8 . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in modulating immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TLR8, leading to the inhibition of TLR8 signaling pathways. This compound selectively binds to TLR8, preventing the receptor from interacting with its ligands and subsequently inhibiting downstream signaling events . This inhibition results in decreased transcriptional activity of type I interferons and reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β . By targeting TLR8, this compound effectively modulates immune responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on TLR8 signaling pathways over extended periods . At higher concentrations (100 µM), this compound displays partial toxicity in THP Dual cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations (0.5-20 µM), this compound is non-toxic and effectively inhibits TLR8 signaling . At higher doses (100 µM), the compound exhibits partial toxicity These findings suggest that this compound has a therapeutic window within which it can exert its beneficial effects without causing adverse reactions
Metabolic Pathways
This compound is involved in metabolic pathways that regulate immune responses. The compound interacts with enzymes and cofactors that modulate the production of pro-inflammatory cytokines . By inhibiting TLR8 signaling, this compound affects metabolic flux and metabolite levels, leading to reduced inflammation . These interactions highlight the compound’s potential in modulating metabolic pathways associated with immune responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This compound’s ability to selectively target TLR8 ensures its effective distribution to sites of inflammation, where it can exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with TLR8 and inhibit its signaling pathways, thereby modulating immune responses at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CU-115 involves the preparation of N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including halogenation and amide formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
CU-115 primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in reduction and oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and oxidizing agents. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, substitution reactions may result in the replacement of halogen atoms with other functional groups, while reduction reactions may lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
CU-115 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the signaling pathways of Toll-like receptors, specifically TLR8 and TLR7. By inhibiting these receptors, this compound helps researchers understand the role of TLRs in immune responses and inflammatory processes .
In addition to its use in immunology, this compound is also employed in the study of autoimmune diseases and inflammatory conditions. Its ability to decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a valuable tool for investigating the mechanisms underlying these diseases .
Mechanism of Action
CU-115 exerts its effects by selectively inhibiting TLR8 and, to a lesser extent, TLR7. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. By antagonizing TLR8, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
The molecular targets of this compound include the TLR8 and TLR7 proteins. The inhibition of these receptors disrupts the signaling pathways involved in the production of TNF-α and IL-1β, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
CU-115 is unique in its selectivity and potency as a TLR8 antagonist. Similar compounds include CU-CPT-9a, which is also a potent TLR8 inhibitor with an IC50 of 0.5 nM, and TLR7/8-IN-1, a crystalline TLR7/TLR8 inhibitor used in autoimmune disease research .
Compared to these compounds, this compound has a higher IC50 for TLR8, indicating that it is less potent but still effective. Its selectivity for TLR8 over TLR7 is also a distinguishing feature, making it a valuable tool for studying TLR8-specific signaling pathways .
Similar Compounds
CU-CPT-9a: A potent TLR8 inhibitor with an IC50 of 0.5 nM.
TLR7/8-IN-1: A crystalline TLR7/TLR8 inhibitor used in autoimmune disease research.
Chloroquine: A Toll-like receptor inhibitor with anti-malarial and anti-inflammatory activity.
Afimetoran: A Toll-like receptor antagonist used in the research of inflammatory and autoimmune diseases.
Properties
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLCRYVUJORPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F7INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.